REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4](Br)[C:3]=1[Cl:10].C(=[NH:24])(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[Na+].C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[Br:1][C:2]1[C:3]([Cl:10])=[C:4]([CH:5]=[C:6]([F:8])[CH:7]=1)[NH2:24] |f:2.3,5.6.7.8.9|
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Name
|
|
Quantity
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12.52 g
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Type
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reactant
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Smiles
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BrC1=C(C(=CC(=C1)F)Br)Cl
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Name
|
|
Quantity
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8.26 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
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Name
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|
Quantity
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6.26 g
|
Type
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reactant
|
Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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0.81 g
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Type
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reactant
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
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Name
|
|
Quantity
|
0.398 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting mixture was thoroughly sparged with Argon
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Type
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CUSTOM
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Details
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sparge
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Type
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CUSTOM
|
Details
|
The reaction tube was sealed
|
Type
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TEMPERATURE
|
Details
|
maintained overnight
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Duration
|
8 (± 8) h
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Type
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TEMPERATURE
|
Details
|
to cool to room temperature
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Type
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CUSTOM
|
Details
|
quenched with water (20 mL)
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Type
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CUSTOM
|
Details
|
The resulting layers were partitioned
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Type
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CUSTOM
|
Details
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separated
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Type
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CONCENTRATION
|
Details
|
The organic phase was concentrated
|
Type
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ADDITION
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Details
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a mixture of mono- and bis-aminated products (˜4:1 by HPLC area at 220 nm)
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Type
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DISSOLUTION
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Details
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The residue was dissolved in THF (70 mL)
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Type
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ADDITION
|
Details
|
treated with aqueous 3.0 M HCl (20 mL) at room temperature for 1 hour
|
Duration
|
1 h
|
Type
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CUSTOM
|
Details
|
to partition
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
CUSTOM
|
Details
|
The organic portion was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by flash chromatography (SiO2, 0-15% EtOAc in heptane)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(N)C=C(C1)F)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 30.4 mmol | |
AMOUNT: MASS | 6.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |